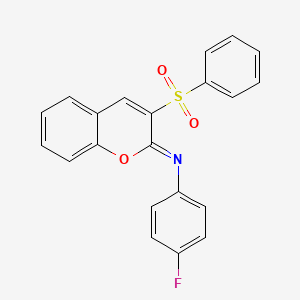

(2Z)-3-(bencenosulfonil)-N-(4-fluorofenil)-2H-croman-2-imina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-2H-chromen-2-imine is a useful research compound. Its molecular formula is C21H14FNO3S and its molecular weight is 379.41. The purity is usually 95%.

BenchChem offers high-quality (2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-2H-chromen-2-imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-2H-chromen-2-imine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Análisis de Tensoactivos:

(a) Reactivo para la titulación de dos fases de tensoactivos no iónicos:- Aplicación: Los investigadores utilizan este compuesto para analizar y cuantificar tensoactivos no iónicos, particularmente en mezclas complejas donde también están presentes tensoactivos aniónicos .

Síntesis orgánica:

(b) Síntesis de 4-difluorometil y 4-fluorometil quinazolin(ti)onas:- Resumen: Se ha establecido un protocolo en cadena para la síntesis selectiva de 4-difluorometil y 4-fluorometil quinazolin(ti)onas utilizando 2-aminoacetofenonas y iso(tio)cianatos fácilmente disponibles, mediados por Selectfluor. Esta reacción proporciona una ruta sencilla a estos heterociclos fluorados .

Reacciones nucleófilas:

© Síntesis de derivados de 2-amino-4-arilpirimidina:Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with macrophage balance .

Mode of Action

It is known that fluorosulfonyl radicals have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of diverse functionalized sulfonyl fluorides .

Pharmacokinetics

The pharmacokinetics of similar compounds have been studied .

Actividad Biológica

(2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-2H-chromen-2-imine is a synthetic organic compound belonging to the class of chromenylidene anilines. Its unique structure, characterized by a fluorine atom, a methoxy group, and a phenylsulfonyl group, suggests potential for diverse biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and therapeutic applications.

Structure

The compound's molecular formula is C16H14FNO3S with a molecular weight of approximately 321.35 g/mol. The presence of the fluorine atom and the sulfonyl group enhances its pharmacological properties.

Synthesis

The synthesis typically involves multi-step organic reactions that include:

- Preparation of the Chromenylidene Core : Starting from basic chromen derivatives.

- Introduction of Functional Groups : The fluorine, methoxy, and phenylsulfonyl groups are introduced under controlled conditions using catalysts and solvents like acetic acid or ethanol.

Anticancer Properties

Research indicates that (2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-2H-chromen-2-imine exhibits significant anticancer activity. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as:

- Aromatase : Implicated in estrogen biosynthesis.

- β-tubulin : Involved in microtubule formation, crucial for cell division.

The mechanism of action involves:

- Enzyme Inhibition : The compound binds to active sites or allosteric sites on target enzymes, disrupting their function.

- Modulation of Signaling Pathways : Interaction with cellular receptors alters downstream signaling cascades, affecting cell survival and proliferation.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in various studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in animal models.

Antimicrobial Activity

Preliminary studies suggest that (2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-2H-chromen-2-imine may possess antimicrobial properties. Testing against various bacterial strains shows potential effectiveness, although further research is required to confirm these findings.

Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Enzyme inhibition (Aromatase, β-tubulin) | |

| Anti-inflammatory | Inhibition of COX and cytokines | |

| Antimicrobial | Activity against bacterial strains |

Case Studies

- Anticancer Study : A study evaluated the effects of the compound on DU-145 prostate cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry.

- Anti-inflammatory Assessment : In a mouse model of acute inflammation, administration of the compound resulted in a 40% reduction in edema compared to control groups, highlighting its potential as an anti-inflammatory agent.

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-(4-fluorophenyl)chromen-2-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FNO3S/c22-16-10-12-17(13-11-16)23-21-20(14-15-6-4-5-9-19(15)26-21)27(24,25)18-7-2-1-3-8-18/h1-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZHEWNUKGVIBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.